3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Metabolic stability Microsomal clearance SAR

This compound is a synthetic small molecule encompassing a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl moiety, connected to a pyridazine core bearing a furan-2-yl group. It belongs to the sulfonylpiperazine class, which has been explored extensively for diverse biological activities including cannabinoid receptor 1 (CB1) antagonism and dCTP pyrophosphatase 1 (dCTPase) inhibition.

Molecular Formula C20H22N4O5S
Molecular Weight 430.48
CAS No. 1021099-71-7
Cat. No. B2527591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
CAS1021099-71-7
Molecular FormulaC20H22N4O5S
Molecular Weight430.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC
InChIInChI=1S/C20H22N4O5S/c1-27-18-7-5-15(14-19(18)28-2)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
InChIKeyPNSQQFNQKBXCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Pharmacological Context of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 1021099-71-7): A Sulfonyl-Piperazine Pyridazine Small Molecule


This compound is a synthetic small molecule encompassing a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl moiety, connected to a pyridazine core bearing a furan-2-yl group. It belongs to the sulfonylpiperazine class, which has been explored extensively for diverse biological activities including cannabinoid receptor 1 (CB1) antagonism and dCTP pyrophosphatase 1 (dCTPase) inhibition . The distinctive 3,4-dimethoxy substitution pattern on the benzenesulfonyl ring offers potential advantages in lipophilicity and metabolism relative to unsubstituted or mono-substituted phenyl analogs, as inferred from structure–metabolism relationship studies on piperazin-1-ylpyridazines .

Why the 3,4-Dimethoxybenzenesulfonyl Substituent Prevents Direct Substitution by Other Sulfonylpiperazine-Pyridazine Analogs


The 3,4-dimethoxybenzenesulfonyl group is not a generic sulfonamide moiety; it imparts a distinct combination of electron-donating effects, hydrogen-bonding capability, and metabolic stability that directly governs target engagement and pharmacokinetic profile. In a series of piperazin-1-ylpyridazines, modifications to the sulfonyl aryl ring dramatically altered microsomal clearance, with substituted aryl groups showing up to a 5-fold difference in intrinsic clearance compared to the unsubstituted phenyl analog . The presence of two methoxy groups at the 3- and 4-positions further differentiates this compound from the wider class by modulating CYP-mediated metabolism and potentially reducing hERG liability—a critical safety parameter that cannot be assumed for bulkier or halogenated sulfonyl analogs such as the 2-chlorophenyl or 3-fluoro-4-methoxyphenyl derivatives . Therefore, substituting this compound with a close analog lacking the precise dimethoxy substitution pattern risks drastic changes in potency, selectivity, and ADME outcomes, negating the purpose of a controlled research or development program.

Quantitative Differentiation Evidence for 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS 1021099-71-7)


Predicted Metabolic Advantage over Unsubstituted Phenyl Sulfonyl Analogs Based on Microsomal Clearance Trends

In a targeted structure–metabolism relationship study of piperazin-1-ylpyridazines, compounds bearing electron-donating methoxy substituents on the sulfonyl aryl ring exhibited substantially reduced intrinsic clearance in human liver microsomes compared to the unsubstituted phenyl counterpart. While the exact clearance value for the 3,4-dimethoxy derivative is not publicly reported, compounds with ortho- or para-methoxy phenyl substituents demonstrated Clint values of <15 µL/min/mg protein versus >40 µL/min/mg protein for the unsubstituted phenyl derivative, representing an approximate 3-fold improvement in metabolic stability . The furan-2-yl group at the pyridazine 6-position further contributes to metabolic differentiation by reducing lipophilicity relative to phenyl-substituted analogs, potentially augmenting the methoxy-mediated stabilization .

Metabolic stability Microsomal clearance SAR

Inferred CB1 Receptor Affinity Advantage Over Non-Furan Pyridazine Analogs

The furan-2-yl substituent at the pyridazine 6-position is a key determinant of CB1 receptor affinity. In a series of sulfonylated piperazine derivatives, compounds containing a furan ring demonstrated higher CB1 binding affinity than those with phenyl or pyridyl rings. For example, the 3,4-dimethoxybenzenesulfonyl piperazine analog with a furan-2-yl group (our target compound) is structurally analogous to sulfonylated piperazine derivative 5 (TTD D0O4RN), which is a patented CB1 antagonist with reported activity in obesity models . Although a direct Ki value for our target has not been released, a closely related analog (CHEMBL4563408) achieved a Ki of 22 nM for human CB1 receptor and >450-fold selectivity over CB2 (Ki >10,000 nM) . The combination of the 3,4-dimethoxybenzenesulfonyl group and the furan-2-yl pyridazine is expected to yield a similar or improved affinity profile, positioning this compound as a valuable tool for studying peripheral CB1 antagonism with minimal central nervous system (CNS) penetration.

CB1 receptor Binding affinity Selectivity

Potential dCTPase Inhibitory Activity Differentiating from Generic Piperazine-Pyridazines

Piperazin-1-ylpyridazines have been identified as a novel class of potent dCTP pyrophosphatase 1 inhibitors, with lead compounds increasing thermal stability of the enzyme by >5°C at 10 µM . The 3,4-dimethoxybenzenesulfonyl derivative shares the crucial piperazine-pyridazine scaffold required for dCTPase inhibition. While no direct inhibition data is available for this specific compound, the presence of the electron-rich dimethoxyphenyl group is anticipated to strengthen the interaction with the dCTPase active site via hydrophobic and hydrogen-bonding contacts, potentially outperforming unsubstituted or halogenated analogs. This scaffold-specific activity is orthogonal to CB1 antagonism, offering a unique dual-target research tool not accessible with generic piperazine-pyridazine analogs .

dCTPase inhibition Cancer Target engagement

Optimal Deployment Scenarios for 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine in Preclinical and Translational Research


Peripheral CB1 Antagonist Probe in Diet-Induced Obesity Models

Based on its structural homology to patented sulfonylated piperazine CB1 antagonists (TTD D0O4RN, intended for obesity), this compound is ideally suited for in vivo metabolic studies where peripheral restriction is crucial to avoid CNS-mediated adverse effects . Its predicted low microsomal clearance, inferred from dimethoxyaryl SAR , supports once-daily oral dosing, enabling chronic efficacy studies in DIO mice or rats.

Dual dCTPase/CB1 Pharmacological Probe in Leukemic Stem Cell Research

Given the demonstrated dCTPase inhibitory potential of piperazin-1-ylpyridazines and the burgeoning link between dCTPase and leukemia stemness , this compound can be employed as a dual-target tool to explore the intersection between nucleotide metabolism (dCTPase) and endocannabinoid signaling (CB1) in acute myeloid leukemia models. Its dimethoxy substitution is expected to improve cellular permeability over simpler analogs, enhancing intracellular target engagement.

Negative Control for Selectivity Profiling of Sulfonylpiperazine Analogs in GPCR Panels

Because the 3,4-dimethoxybenzenesulfonyl group imparts a distinct steric and electronic footprint, this compound can serve as a high-quality negative control in selectivity panels aimed at differentiating CB1 antagonism from other aminergic or peptidergic GPCRs. Comparative activity against related sulfonamides (e.g., 2-chlorophenyl or 3-fluoro-4-methoxyphenyl analogs) will illuminate SAR hotspots that drive selectivity, informing lead optimization campaigns.

Pharmacokinetic/Pharmacodynamic Modeling of Sulfonamide-Based CB1 Antagonists

The availability of close analogs with reported metabolic stability data makes this compound a strategic anchor point for in silico PBPK modeling. Researchers can input its predicted physicochemical properties (cLogP, tPSA) alongside experimentally determined microsomal clearance of dimethoxy analogs to simulate human PK profiles, accelerating the development of next-generation, peripherally restricted CB1 antagonists.

Quote Request

Request a Quote for 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.